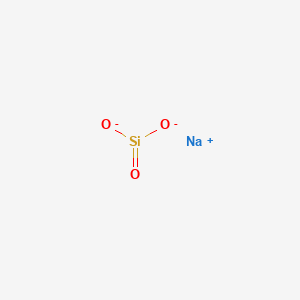

Silicic acid (H2SiO3), sodium salt

Vue d'ensemble

Description

Silicic acid (H2SiO3), sodium salt, is a compound that consists of silicon, oxygen, hydrogen, and sodium. It is a derivative of silicic acid, which is a weak acid formed by the hydration of silicon dioxide. Silicic acid and its salts are important in various industrial and scientific applications due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Silicic acid (H2SiO3), sodium salt, can be synthesized by reacting sodium silicate with an acid, such as hydrochloric acid or sulfuric acid. The reaction typically involves the following steps:

- Dissolve sodium silicate in water to form a solution.

- Add the acid to the sodium silicate solution under controlled conditions.

- The reaction produces silicic acid, which can then be neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, this compound, is often produced using large-scale chemical reactors. The process involves the continuous addition of sodium silicate and acid to a reactor, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound.

Analyse Des Réactions Chimiques

Types of Reactions

Silicic acid (H2SiO3), sodium salt, undergoes various chemical reactions, including:

Polymerization: Silicic acid can polymerize to form larger silicate structures.

Condensation: Silicic acid can condense to form silica gel or other silica-based materials.

Hydrolysis: Silicic acid can hydrolyze to form silicon dioxide and water.

Common Reagents and Conditions

Acids: Hydrochloric acid and sulfuric acid are commonly used to synthesize silicic acid from sodium silicate.

Bases: Sodium hydroxide is used to neutralize silicic acid to form its sodium salt.

Temperature and pH: The reactions typically occur at room temperature and neutral to slightly acidic pH conditions.

Major Products Formed

Silica Gel: Formed through the condensation of silicic acid.

Silicon Dioxide: Formed through the hydrolysis of silicic acid.

Applications De Recherche Scientifique

Silicic acid (H2SiO3), sodium salt, has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various silicon-based compounds and materials.

Biology: Studied for its role in biomineralization and its potential use in biomedical applications.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Used in the production of detergents, adhesives, and sealants, as well as in water treatment processes.

Mécanisme D'action

The mechanism of action of silicic acid (H2SiO3), sodium salt, involves its ability to form silicate structures through polymerization and condensation reactions. These reactions are facilitated by the presence of water and other reagents, leading to the formation of various silicon-based materials. The molecular targets and pathways involved in these processes include the silicon-oxygen bonds and the interactions between silicon and other elements.

Comparaison Avec Des Composés Similaires

Silicic acid (H2SiO3), sodium salt, can be compared with other similar compounds, such as:

Orthosilicic Acid (H4SiO4): A simpler form of silicic acid with four hydroxyl groups.

Metasilicic Acid (H2SiO3): A form of silicic acid with two hydroxyl groups and a silicon-oxygen double bond.

Disilicic Acid (H2Si2O5): A polymeric form of silicic acid with two silicon atoms.

Uniqueness

This compound, is unique due to its ability to form stable silicate structures and its wide range of applications in various fields. Its properties make it a valuable compound for both scientific research and industrial applications.

Activité Biologique

Silicic acid (H2SiO3), sodium salt, is a compound that has garnered attention for its various biological activities and potential applications in medicine and environmental science. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Silicic acid, sodium salt is typically represented by the formula Na2SiO3 or H2SiO3·Na2O. It exists in various forms, including low-molar mass condensed derivatives that exhibit significant biological activities. The structure of these compounds can influence their interactions with biomolecules, particularly proteins involved in critical biological processes such as signal transduction and membrane transport .

Mechanisms of Biological Activity

1. Interaction with Proteins:

Silicic acid can modulate the structure and function of proteins through its interactions with specific structural domains. This modulation is crucial for processes such as reversible phosphorylation, which is essential in signal transduction pathways . The ability to alter protein function suggests potential therapeutic applications in conditions like hypertension and diabetes, where protein dysfunction is a contributing factor .

2. Regulation of Ionic Concentrations:

The compound's interactions are influenced by pH and ionic strength, allowing it to regulate intra- and inter-cellular ionic concentrations. This feedback mechanism is vital for maintaining cellular homeostasis and could be leveraged in therapeutic contexts .

3. Biomineralization:

Research indicates that silicic acid plays a role in biomineralization processes, contributing to the formation of silica structures within biological systems. This property has implications for drug delivery systems and the development of medical devices.

Toxicological Assessments

While silicic acid has beneficial biological activities, it also poses risks under certain conditions. A study reported contact dermatitis in a human subject exposed to a 20% solution of silicic acid, sodium salt, highlighting its potential irritant properties . Animal studies have shown varying degrees of skin irritation and corrosion depending on concentration, with higher concentrations leading to more severe effects .

Therapeutic Applications

Several studies have explored the therapeutic potential of silicic acid:

- Cardiovascular Health: Silicic acid has been investigated for its ability to modulate cardiac functions through interactions with membrane proteins involved in ion transport. This could provide new avenues for treating cardiovascular diseases .

- Bone Health: The compound may support bone health by influencing mineralization processes and promoting osteoblast activity, which is essential for bone formation .

- Neurodegenerative Diseases: There is emerging evidence that silicic acid could play a role in neuroprotection by modulating biochemical pathways associated with neurodegeneration .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.O3Si/c;1-4(2)3/q+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRGLAMGMYQDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3Si- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6834-92-0 (Parent) | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015915987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50166600 | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.073 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15457-97-3, 15915-98-7 | |

| Record name | Disodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015915987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.